
4-Bromophenylboronic acid
Overview
Description
It is a white to off-white crystalline solid that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the palladium-catalyzed borylation of 4-bromoiodobenzene using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out under controlled conditions using palladium catalysts and appropriate ligands to ensure high yields and purity .
Chemical Reactions Analysis
2.1. Suzuki-Miyaura Coupling
One of the most significant reactions involving 4-bromophenylboronic acid is the Suzuki-Miyaura coupling, where it acts as a coupling partner with aryl halides in the presence of a palladium catalyst. This reaction is pivotal for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science.
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Reaction Overview :
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Typical Conditions :
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Palladium catalysts (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Solvent (e.g., ethanol or water)
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2.2. Oxidation to 4-Bromophenol
This compound can be oxidized to yield 4-bromophenol, typically using oxidizing agents such as hydrogen peroxide.
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Reaction Overview :
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Yield and Conditions :
Studies have shown that under optimal conditions, yields can reach up to 98% after prolonged reaction times (24 hours) at room temperature .
2.3. Nucleophilic Substitution Reactions
The compound can also undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring.
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General Mechanism :
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The bromine atom serves as a leaving group, facilitating the substitution by nucleophiles such as amines or alcohols.
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3.1. Common Catalysts Used
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Palladium Catalysts : Essential for Suzuki-Miyaura coupling.
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Copper Catalysts : Employed in some oxidation and coupling reactions.
3.2. Reaction Conditions
Reaction Type | Catalyst | Base | Solvent | Temperature |
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Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | Room Temp |
Oxidation to Phenol | H₂O₂ | None | Water | Room Temp |
Nucleophilic Substitution | Various | None | Varies | Varies |
4.1. Biological Activity
Recent studies have highlighted the biological activities of this compound, particularly its potential as an enzyme inhibitor and its interactions with biomolecules such as insulin .
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Enzyme Inhibition : It has been shown to inhibit soybean urease with a competitive inhibition mechanism, indicating potential applications in agricultural biochemistry.
Table: Key Reactions of this compound
Reaction Type | Product | Yield (%) | Notes |
---|---|---|---|
Suzuki-Miyaura Coupling | Biaryl Compounds | Up to 98% | Requires palladium catalyst |
Oxidation | 4-Bromophenol | Up to 98% | H₂O₂ as oxidant |
Nucleophilic Substitution | Various Functionalized Products | Varies | Dependent on nucleophile used |
Scientific Research Applications
Chemical Synthesis
Palladium-Catalyzed Reactions:
4-Bromophenylboronic acid is primarily known for its role in palladium-catalyzed reactions, especially the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing biaryl compounds.
- Key Reactions:
- Suzuki-Miyaura Cross-Coupling: Utilized for forming biaryl compounds.
- Heck Reaction: Involves the coupling of alkenes with aryl halides.
- Oxidative Heck Reaction: A variant that uses Pd(II) catalysts to facilitate the process.
Reaction Type | Description | Catalyst Used |
---|---|---|
Suzuki-Miyaura | Coupling of aryl halides with boronic acids | Palladium (Pd) |
Heck Reaction | Coupling of alkenes with aryl halides | Palladium (Pd) |
Oxidative Heck | Pd(II)-catalyzed coupling | Palladium (Pd) |
Pharmaceutical Applications
Drug Development:
this compound is instrumental in synthesizing various pharmaceutical compounds. It serves as a building block for protein modulators and kinase inhibitors, which are vital for developing treatments for cancer and other diseases.
- Case Study:
Research indicates that derivatives of this compound show potential anti-tumor activity through their interaction with specific biological targets, highlighting their importance in medicinal chemistry .
Enzyme Inhibition Studies
Urease Inhibition:
Studies have demonstrated that this compound acts as a competitive inhibitor for urease, an enzyme crucial in nitrogen metabolism. This property can be leveraged to develop treatments for conditions related to urease activity, such as certain infections.
- Research Findings:
Inhibition studies reveal that this compound exhibits strong inhibitory effects compared to other boronic acids, suggesting its potential use in therapeutic applications targeting urease .
Material Science Applications
Synthesis of Functional Materials:
The compound is also employed in the development of functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals makes it useful in creating materials with enhanced properties.
- Example Application:
The integration of this compound into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for various industrial applications.
Environmental Chemistry
Role in Waste Treatment:
Recent studies have explored the use of boronic acids, including this compound, in environmental applications such as wastewater treatment. These compounds can effectively remove pollutants through adsorption processes.
Mechanism of Action
The mechanism of action of 4-bromophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group from the boronic acid to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and selectivity in reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity compared to 4-bromophenylboronic acid.
Uniqueness: . This makes it a valuable reagent in the synthesis of complex organic compounds.
Biological Activity
4-Bromophenylboronic acid (BPBA), with the chemical formula C₆H₆BBrO₂, is a compound that has garnered attention for its diverse biological activities. This article explores its interactions, mechanisms of action, and potential applications based on recent research findings.
This compound is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl group and a bromine substituent. Its structural properties allow it to participate in various chemical reactions, particularly in the formation of complexes with biomolecules.
1. Enzyme Inhibition
Research indicates that BPBA exhibits inhibitory effects on several enzymes. Notably, it has been shown to inhibit soybean urease with a competitive inhibition mechanism. The inhibition constant (K_i) for BPBA was reported to be approximately 0.22 mM, making it one of the stronger inhibitors compared to other boronic acids like butylboronic acid and phenylboronic acid .
2. Interaction with Insulin
A theoretical study using computational tools demonstrated that BPBA can interact with insulin, potentially stabilizing its conformation. The binding energy associated with this interaction suggests that BPBA can enhance insulin's stability, which could have implications for diabetes treatment and insulin delivery systems .
Antibacterial Activity
Recent studies highlight the antibacterial properties of this compound. It has been reported to show significant antibacterial activity within the family of aryl-substituted boronic acids, indicating its potential as an antimicrobial agent. The mechanism involves the formation of hydrogen bonds that stabilize the molecular structure, enhancing its efficacy against bacterial strains .
Table 1: Summary of Biological Activities
Computational Studies
The use of computational docking studies has provided insights into the binding affinities and interaction dynamics between BPBA and various biological targets. For instance, BPBA's interaction with insulin was characterized by favorable binding energies, suggesting a strong potential for therapeutic applications in metabolic disorders .
Q & A
Basic Questions
Q. What are the key synthetic applications of 4-bromophenylboronic acid in Pd-catalyzed reactions, and what methodological considerations are critical?
this compound is widely used in Pd-catalyzed cross-coupling reactions , such as:
- Suzuki-Miyaura couplings for biaryl synthesis.
- Heck-type reactions for stereoselective alkene functionalization.
- Oxidative Heck reactions coupled with intramolecular C-H amidation.
Methodological guidelines :
- Use Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., methanol, DMF) .
- Maintain anhydrous conditions due to moisture sensitivity .
- Optimize stoichiometry (typically 1:1 aryl halide:boronic acid ratio) and base (e.g., Na₂CO₃) for efficiency.
Q. How should this compound be stored and handled to ensure stability?
- Storage : Seal under inert gas (argon) at 0–6°C to prevent hydrolysis .
- Handling : Use moisture-free gloves (N95 masks recommended) and work in a dry environment .
- Safety : Avoid inhalation/contact; rinse eyes with water if exposed (H315/H319/H335 hazards) .
Key Stability Factors :
- Degrades upon prolonged exposure to air or humidity, forming boroxines .
- Anhydride content (varies by batch) may affect reactivity; pre-dry under vacuum if necessary .
Q. What are the solubility characteristics of this compound, and how do they influence reaction design?
- Solubility :
Implications for reaction setup :
- Use methanol as a co-solvent to enhance boronic acid dispersion in aqueous mixtures .
- For heterogeneous reactions, sonicate to improve substrate mixing .
Advanced Research Questions
Q. How does this compound inhibit lipases, and how is its inhibitory efficacy quantified?
Mechanism : Acts as a competitive inhibitor by binding to the active site of lipases, blocking substrate access .
Methodology :
- Prepare a 1 M solution in methanol and mix with enzyme stock (e.g., 1 mg/mL lipase).
- Incubate for 10 min at room temperature; measure residual activity via spectrophotometry .
Q. What strategies enable multi-step synthesis of complex boronic acids from this compound derivatives?
Advanced Approach : Use MIDA (N-methyliminodiacetic acid) boronates to protect the boronic acid group during multi-step reactions .
Methodology :
- Synthesize MIDA-protected intermediates for air stability and chromatographic compatibility.
- Perform iterative cross-couplings (e.g., with haloboronic acids) to build complex scaffolds .
Case Study : Total synthesis of (+)-crocacin C via MIDA-mediated couplings .
Q. How can computational methods predict the reactivity of this compound in coupling reactions?
DFT Studies :
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate transition states to optimize coupling efficiency (e.g., Pd-mediated pathways) .
Key Insight :
Properties
IUPAC Name |
(4-bromophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFZIBJXUQVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203129 | |
Record name | 4-Bromophenylboric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Bromophenylboric acid | |
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URL | https://haz-map.com/Agents/21424 | |
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CAS No. |
5467-74-3 | |
Record name | (4-Bromophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromophenylboric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |
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Record name | 5467-74-3 | |
Source | DTP/NCI | |
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Record name | 4-Bromophenylboric acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxy-4-bromophenylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |
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